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Methyl 2-bromo-3-fluoro-4-hydroxybenzoate

Cat. No.: B12833061
M. Wt: 249.03 g/mol
InChI Key: HOXGPMQQAWEDAV-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzoates in Contemporary Organic Synthesis and Medicinal Chemistry Research

Substituted benzoates are ubiquitous scaffolds in the realms of organic synthesis and medicinal chemistry. drugbank.comresearchgate.net The benzoate (B1203000) structure is present in a wide array of bioactive molecules and serves as a crucial functional handle for further chemical modifications. acs.org In medicinal chemistry, the benzoate moiety is a common feature in various drug candidates, contributing to their binding affinity and pharmacokinetic profiles. drugbank.comnih.govmdpi.com For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents contain a substituted benzoate core. drugbank.com

In organic synthesis, substituted benzoates are valuable precursors for the construction of complex molecular architectures. youtube.comacs.org The ester group can be readily transformed into other functional groups, such as carboxylic acids, amides, or alcohols, providing a gateway to a diverse range of chemical entities. wikipedia.orgchemicalbook.com The substituents on the benzene (B151609) ring direct the regioselectivity of further reactions, enabling the controlled and predictable synthesis of polysubstituted aromatic compounds. fiveable.melibretexts.orgpressbooks.pub The versatility of substituted benzoates makes them indispensable tools for chemists engaged in the discovery and development of new molecules with desired properties.

Significance of Bromine and Fluorine Substituents in Aromatic Systems: Electronic and Steric Influences

The incorporation of bromine and fluorine atoms into an aromatic system, as seen in Methyl 2-bromo-3-fluoro-4-hydroxybenzoate, imparts distinct electronic and steric characteristics to the molecule. numberanalytics.comresearchgate.netnih.gov

Electronic Effects:

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect can significantly lower the electron density of the ring, making it less susceptible to electrophilic attack. numberanalytics.com Conversely, fluorine can also exhibit a weak electron-donating mesomeric effect (+M effect) due to its lone pairs of electrons. The interplay of these effects can modulate the reactivity and acidity of nearby functional groups. numberanalytics.com

Bromine: Bromine is also an electronegative halogen and withdraws electron density through its inductive effect. However, it is less electronegative than fluorine. Like fluorine, it possesses lone pairs that can participate in resonance, leading to a deactivating but ortho-, para-directing effect in electrophilic aromatic substitution reactions.

Steric Effects: The size of the halogen atoms also plays a crucial role in the molecule's conformation and reactivity.

Fluorine: Despite its high electronegativity, fluorine has a relatively small van der Waals radius, only slightly larger than that of hydrogen. This means that replacing a hydrogen atom with fluorine does not significantly increase the steric bulk. researchgate.net

Bromine: In contrast, bromine is a much larger atom, and its presence introduces significant steric hindrance. This steric bulk can influence the preferred conformation of the molecule and can direct incoming reagents to less hindered positions. researchgate.net

In a molecule like this compound, the combination of these electronic and steric influences creates a unique chemical environment, affecting its reactivity, molecular interactions, and potential biological activity.

Review of the Chemical Literature on Related Halogenated Hydroxybenzoates

While specific research on this compound is limited, the chemical literature provides valuable insights from studies on structurally related compounds. For instance, the synthesis and properties of various bromo-fluoro-hydroxybenzoic acids and their esters have been reported. biosynth.comnih.govchemicalbook.com These studies often focus on the development of synthetic methodologies to access these polysubstituted aromatic systems and on the characterization of their chemical and physical properties. rsc.orggoogle.com

Parabens, which are esters of p-hydroxybenzoic acid, are widely used as preservatives in cosmetics and pharmaceuticals and have been extensively studied. researchgate.netnih.govresearchgate.netnih.gov Research on these compounds provides a foundational understanding of the metabolism and biological activity of hydroxybenzoate esters. nih.gov Furthermore, investigations into other halogenated benzoates, such as methyl 3-bromo-4-hydroxybenzoate and methyl 4-bromo-2-hydroxybenzoate, offer comparative data on the influence of substituent positioning on the molecule's characteristics. sigmaaldrich.comchemicalbook.compharmaffiliates.com The synthesis of related compounds like methyl 2-bromo-4-fluoro-5-methyl-benzoic acid methyl ester has also been documented, providing potential synthetic routes that could be adapted for the target molecule.

Physicochemical Properties of Related Halogenated Hydroxybenzoic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Reference
2-Bromo-3-fluoro-4-hydroxy-5-methylbenzoic acid C8H6BrFO3 249.03 nih.gov
5-Bromo-3-fluoro-2-hydroxybenzoic acid C7H4BrFO3 235.01 nih.gov
4-Bromo-5-fluoro-2-hydroxybenzoic acid C7H4BrFO3 235.01 biosynth.com
Methyl 3-bromo-4-hydroxybenzoate C8H7BrO3 231.04 sigmaaldrich.com
Methyl 4-bromo-3-fluoro-2-hydroxybenzoate C8H6BrFO3 249.03 synquestlabs.com
Methyl 2-bromo-3-fluoro-4-iodobenzoate C8H5BrFIO2 358.933 synquestlabs.com

Current Research Challenges and Prospective Avenues for this compound

The synthesis of polysubstituted aromatic compounds like this compound presents a significant challenge in organic chemistry. fiveable.mersc.org Achieving the desired substitution pattern with high regioselectivity often requires multi-step synthetic sequences and careful control of reaction conditions to manage the competing directing effects of the various substituents. libretexts.orgpressbooks.pubyoutube.com Overcoming these synthetic hurdles is a key area of ongoing research.

Prospective research avenues for this compound are likely to be in the fields of medicinal chemistry and materials science. Its highly functionalized structure makes it an attractive scaffold for the development of novel bioactive compounds. The presence of bromine and fluorine could enhance binding interactions with biological targets and improve metabolic stability. nih.gov Future research could involve the synthesis of a library of derivatives based on this core structure to explore their potential as, for example, enzyme inhibitors or receptor modulators.

In materials science, halogenated aromatic compounds can exhibit interesting properties such as liquid crystallinity or specific optical and electronic characteristics. researchgate.netrsc.org Investigating the self-assembly and material properties of this compound and its derivatives could lead to the discovery of new functional materials. The development of efficient and scalable synthetic routes will be critical to enabling these future research directions. futuremarketinsights.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO3 B12833061 Methyl 2-bromo-3-fluoro-4-hydroxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

methyl 2-bromo-3-fluoro-4-hydroxybenzoate

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3,11H,1H3

InChI Key

HOXGPMQQAWEDAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)F)Br

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Bromo 3 Fluoro 4 Hydroxybenzoate and Its Structural Analogues

Retrosynthetic Analysis of Methyl 2-bromo-3-fluoro-4-hydroxybenzoate

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, the analysis reveals a plausible synthetic pathway.

The primary disconnections are the ester linkage and the carbon-bromine bond. A functional group interconversion (FGI) of the methyl ester leads back to the corresponding carboxylic acid, 2-bromo-3-fluoro-4-hydroxybenzoic acid . This transformation is a standard esterification reaction in the forward sense.

The next disconnection breaks the C-Br bond. This step identifies 3-fluoro-4-hydroxybenzoic acid as a key precursor. The forward reaction would involve a regioselective electrophilic bromination of this precursor.

Therefore, a logical forward synthesis would begin with 3-fluoro-4-hydroxybenzoic acid, proceed through regioselective bromination to form 2-bromo-3-fluoro-4-hydroxybenzoic acid, and conclude with esterification to yield the target molecule. A potential starting material for this precursor is 3-fluoro-4-methoxy benzoic acid, which can be demethylated to give 3-fluoro-4-hydroxybenzoic acid. prepchem.comchemicalbook.com

Advanced Direct Synthesis Approaches for this compound

The direct synthesis of this compound can be approached through several advanced methodologies, each with its own set of challenges and advantages.

The crucial step in the proposed synthesis is the regioselective bromination of a precursor such as methyl 3-fluoro-4-hydroxybenzoate or 3-fluoro-4-hydroxybenzoic acid. The directing effects of the substituents on the aromatic ring govern the position of the incoming bromine atom. The hydroxyl group is a powerful activating group and an ortho-, para-director. The fluorine atom is also an ortho-, para-director, while the carboxyl or ester group is a deactivating, meta-director.

In the case of 3-fluoro-4-hydroxybenzoic acid, the hydroxyl group at C4 strongly activates the ortho positions (C3 and C5). The fluorine at C3 also activates its ortho position (C2 and C4) and para position (C6, which is equivalent to C2). The challenge lies in directing the bromination specifically to the C2 position, which is ortho to the fluorine and meta to the hydroxyl group. Direct bromination of 4-hydroxybenzonitrile, a related structure, shows that the incoming electrophile is directed to the positions ortho to the powerful activating hydroxyl group. youtube.com For the synthesis of methyl 3-bromo-4-hydroxybenzoate, direct bromination of methyl p-hydroxybenzoate is employed, but this leads to substitution at the C3 position, ortho to the hydroxyl group. google.com

To achieve the desired C2 bromination on a 3-fluoro-4-hydroxybenzoate system, specialized strategies might be necessary, such as the use of a transient directing group or specific catalysts to overcome the strong directing influence of the hydroxyl group. For instance, in the synthesis of methyl 3-bromo-2-fluoro-6-hydroxy-benzoate, methods like using trimethylsilyl (B98337) bromide (TMSBr) with bulky sulfoxides or employing sulfonic acid as a transient directing group have been used to achieve high regioselectivity. smolecule.com

Esterification of the carboxylic acid precursor, 2-bromo-3-fluoro-4-hydroxybenzoic acid, is a more straightforward step. Standard methods such as Fischer esterification, which involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid, can be employed. wipo.int Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride, which is then reacted with methanol to form the methyl ester. A patent for the esterification of various hydroxybenzoic acids highlights the reaction with a halocarbon in the presence of a nonquaternizable tertiary amine to achieve good conversion and selectivity. google.com

Hydroxylation of a pre-existing halogenated aromatic precursor is another potential, albeit more complex, synthetic route. This would involve introducing the hydroxyl group at a later stage of the synthesis.

Table 1: Comparison of Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Carboxylic Acid, Methanol, Strong Acid (e.g., H₂SO₄)RefluxSimple, uses common reagentsReversible reaction, may require excess alcohol
Acyl Chloride Formation Carboxylic Acid, Thionyl Chloride (SOCl₂), then MethanolOften at 0°C to room temp.High yield, irreversibleThionyl chloride is corrosive and moisture-sensitive
Tertiary Amine Catalysis Carboxylic Acid, Halocarbon (e.g., Methyl Chloride), Tertiary AmineHomogeneous liquid phaseGood conversion and selectivityRequires specific amine catalyst

The synthesis of complex molecules like this compound can be designed using either convergent or divergent strategies. wikipedia.orgresearchgate.net

A Divergent approach would start from a central core, such as 3-fluoro-4-hydroxybenzoic acid, which would then be subjected to various reactions to generate a library of related compounds. For example, the core could be esterified and then subjected to different halogenation reactions to produce a range of halogenated benzoates. wikipedia.org

A Convergent synthesis would involve preparing different fragments of the molecule separately and then combining them in the final steps. This approach is often more efficient for complex targets. For polysubstituted benzenes, planning a synthesis retrosynthetically often reveals the most efficient pathway, which may be linear or convergent depending on the target. libretexts.org

A plausible multi-step linear synthesis for the target compound could start from m-fluorobenzotrifluoride. This starting material can undergo nitration, bromination, reduction, deamination, separation, and finally hydrolysis to produce 2-bromo-3-fluorobenzoic acid. wipo.intgoogle.com This acid can then be hydroxylated and esterified to yield the final product.

Comparative Analysis of Synthetic Routes for Related Halogenated Benzoates and Positional Isomers

The synthesis of structural isomers of this compound highlights the critical role of substituent directing effects in determining the outcome of the reaction.

The synthesis of Methyl 4-bromo-3-fluoro-2-hydroxybenzoate would likely start from 3-fluoro-2-hydroxybenzoic acid. Following esterification to the methyl ester, electrophilic bromination would be performed. In this case, the hydroxyl group at C2 is a strong ortho-, para-director, and the fluorine at C3 is also an ortho-, para-director. The position para to the hydroxyl group (C4) is sterically accessible and activated, making it the likely site for bromination.

A comparison with the synthesis of other related isomers reveals different synthetic strategies:

Methyl 4-fluoro-3-hydroxybenzoate : This compound is synthesized by the esterification of 4-fluoro-3-hydroxybenzoic acid using thionyl chloride and methanol.

Methyl 3-bromo-4-hydroxybenzoate : The synthesis involves the direct bromination of methyl 4-hydroxybenzoate. The hydroxyl group directs the incoming bromine to the ortho position (C3). google.combiosynth.comnih.govresearchgate.net

Ethyl 4-bromo-3-fluorobenzoate : This isomer is another example of a halogenated benzoate (B1203000) derivative. epa.gov

4-bromo-2-cyano-5-fluorobenzoic acid methyl ester : A patent describes its synthesis starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester via a Sandmeyer-type reaction. google.com

Table 2: Synthetic Overview of Related Halogenated Benzoates

CompoundStarting MaterialKey Reaction Steps
Methyl 4-fluoro-3-hydroxybenzoate 4-Fluoro-3-hydroxybenzoic acidEsterification
Methyl 3-bromo-4-hydroxybenzoate Methyl 4-hydroxybenzoateElectrophilic Bromination google.com
2-Bromo-3-fluorobenzoic acid m-FluorobenzotrifluorideNitration, Bromination, Reduction, Deamination, Hydrolysis wipo.intgoogle.com
3-Hydroxy-4-fluorobenzoic acid FluorobenzeneSulfonation, Hydroxylation, Carboxylation google.com

Synthetic Approaches to Methyl 2-bromo-4-fluoro-3-hydroxybenzoate

A potential precursor is 3-bromo-4-fluorobenzoic acid. One patented industrial process for this acid begins with fluorobenzene. google.com The synthesis involves three main steps:

Acylation: Fluorobenzene is reacted with acetyl chloride in the presence of an acylation catalyst, typically aluminum chloride, at temperatures ranging from 0°C to 100°C.

Bromination: The resulting reaction mixture, without isolation of the intermediate, is then treated with bromine at a higher temperature, between 50°C and 150°C. google.com

Haloform Reaction: The separated bromination product is then converted to the final carboxylic acid via reaction with a hypochlorite (B82951) solution at a temperature between 0°C and 100°C. google.com

Once the 2-bromo-4-fluoro-3-hydroxybenzoic acid intermediate is obtained, esterification can be achieved through standard methods. A common and effective method involves dissolving the carboxylic acid in methanol and using an acid catalyst. For example, the synthesis of the related Methyl 4-Fluoro-3-hydroxybenzoate is accomplished by dissolving 4-Fluoro-3-hydroxy-benzoic acid in methanol at 0°C, followed by the dropwise addition of thionyl chloride. The mixture is then heated to 70°C to drive the reaction to completion. A similar procedure, using thionyl chloride or a strong acid like sulfuric acid, would be expected to convert 2-bromo-4-fluoro-3-hydroxybenzoic acid to its methyl ester.

Preparation of Other Brominated and Fluorinated Hydroxybenzoates

The synthesis of various brominated and fluorinated hydroxybenzoates has been reported, employing a range of strategies depending on the desired substitution pattern.

One common approach is the direct bromination of a hydroxybenzoate precursor. For instance, Methyl 3-bromo-4-hydroxybenzoate is prepared by reacting methyl p-hydroxybenzoate with bromine. google.com To control the regioselectivity and avoid the formation of di-brominated byproducts, the reaction is carried out using glacial acetic acid as a catalyst in a halogenated alkane solvent like dichloromethane (B109758) or an ether solvent. The reaction temperature is maintained between -10°C and 50°C. google.com

Esterification of a pre-functionalized benzoic acid is another key strategy. Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate is synthesized from its corresponding carboxylic acid (5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid). The acid is dissolved in methanol and treated with thionyl chloride under ice-cooling, followed by heating to 70°C to yield the desired methyl ester.

More complex substitution patterns may require multi-step synthetic sequences. The preparation of 2,4-difluoro-3-hydroxybenzoic acid , an important intermediate, starts from 3,4,5-trifluoronitrobenzene. google.com The route involves several transformations:

Methoxylation: Reaction with sodium methylate.

Reduction: Conversion of the nitro group to an amine.

Bromination: Introduction of a bromine atom using N-bromosuccinimide (NBS).

Deamination: Removal of the amino group.

Cyanation: Reaction with cuprous cyanide.

Hydrolysis: Conversion of the nitrile and methoxy (B1213986) groups to carboxylic acid and hydroxyl groups, respectively, using hydrobromic acid. google.com

The following table summarizes these synthetic approaches:

Table 1: Synthetic Methodologies for Various Halogenated Hydroxybenzoates
Target Compound Starting Material(s) Key Reagents & Conditions Reference
Methyl 3-bromo-4-hydroxybenzoate Methyl p-hydroxybenzoate, Bromine Glacial acetic acid, Dichloromethane, -10°C to 50°C google.com
Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid Thionyl chloride, Methanol, 70°C
2,4-difluoro-3-hydroxybenzoic acid 3,4,5-trifluoronitrobenzene Multi-step: NaOMe, Fe/NH4Cl, NBS, NaNO2, CuCN, HBr google.com
3-bromo-4-fluorobenzoic acid Fluorobenzene, Acetyl chloride, Bromine AlCl3, Hypochlorite solution google.com

Application of Green Chemistry Principles in the Synthesis of Aromatic Halogenated Esters

The principles of green chemistry are increasingly being applied to the synthesis of halogenated aromatic compounds to reduce environmental impact and improve safety. Key strategies include the use of safer solvents and reagents, and the development of catalytic methods.

A significant advancement is the development of greener halogenation protocols. Traditional bromination often uses elemental bromine or N-bromosuccinimide (NBS) in chlorinated solvents. A greener alternative utilizes hydrogen peroxide as a benign oxidant with an ammonium (B1175870) halide salt in aqueous acetic acid. This method allows for the in situ generation of the reactive halogenating species ("Br+"). This approach has been successfully applied to the bromination of activated aromatic rings, such as substituted phenols, with yields and regioselectivity comparable to those achieved with NBS in tetrahydrofuran (B95107). This system demonstrates excellent functional group tolerance and avoids the use of more hazardous reagents and solvents.

Another facet of green chemistry in this area is the development of innovative catalytic reactions. The "ester dance reaction" has been reported as a novel method for synthesizing aromatic esters that allows for the migration of an ester group around the aromatic ring under relatively mild conditions. This catalytic process can produce valuable, highly substituted aromatic esters from less expensive starting materials, representing a more atom-economical and cost-effective approach compared to classical methods that may require harsh conditions.

The use of heterogeneous, reusable catalysts also aligns with green chemistry principles. Metal-organic frameworks (MOFs), such as MIL-88A, have been investigated as efficient, recyclable catalysts for the halogenation of aromatic compounds. These reactions can sometimes be carried out under solvent-free conditions, further reducing the environmental footprint of the synthesis.

Reaction Mechanisms and Chemical Reactivity of Methyl 2 Bromo 3 Fluoro 4 Hydroxybenzoate

Electrophilic Aromatic Substitution Dynamics on the Benzoate (B1203000) Ring

The benzene (B151609) ring of methyl 2-bromo-3-fluoro-4-hydroxybenzoate is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. libretexts.orgmsu.edu The rate and regioselectivity of these reactions are determined by the combined activating/deactivating and directing effects of the existing substituents. libretexts.orglibretexts.org

Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group. pressbooks.pub Its activating nature stems from the ability of its lone pair electrons to donate into the aromatic ring via resonance, stabilizing the positively charged intermediate (arenium ion or sigma complex) formed during the reaction. libretexts.orglibretexts.org

Bromine (-Br) and Fluorine (-F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directors because of their ability to donate electron density through resonance. libretexts.orglibretexts.org The deactivating inductive effect outweighs the weaker resonance donation. libretexts.org

Methyl Ester (-COOCH₃): This group is deactivating and a meta-director. msu.edu It withdraws electron density from the ring both inductively and via resonance, destabilizing the arenium ion intermediate, particularly when the positive charge is ortho or para to it. libretexts.org

In this compound, the substituents are positioned at C1 (ester), C2 (bromo), C3 (fluoro), and C4 (hydroxyl). The most powerful activating group, the hydroxyl group at C4, will exert the dominant directing influence. libretexts.org Its ortho positions are C3 and C5, and its para position is C1 (which is already substituted). The C3 position is blocked by the fluorine atom. Therefore, electrophilic attack will be strongly directed to the C5 position. The C6 position is ortho to the deactivating ester group and meta to the hydroxyl group, making it less favorable for substitution.

Steric hindrance is also a significant factor. The position between two existing substituents is generally disfavored for attack. youtube.comlibretexts.org In this molecule, the only open position is C5. The directing effects are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Effect
-COOCH₃C1DeactivatingMeta (to C3, C5)
-BrC2DeactivatingOrtho, Para (to C1, C3, C6)
-FC3DeactivatingOrtho, Para (to C2, C4, C5)
-OHC4ActivatingOrtho, Para (to C1, C3, C5)

Considering these factors, the primary site for electrophilic aromatic substitution on this compound is predicted to be the C5 position, which is ortho to the strongly activating hydroxyl group and not sterically hindered by adjacent substituents.

Nucleophilic Substitution Reactions Involving the Bromine and Hydroxyl Groups

While electrophilic substitution is characteristic of aromatic rings, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, typically requiring the presence of strong electron-withdrawing groups and a good leaving group. wikipedia.orgnumberanalytics.com

In this compound, the ring is substituted with both electron-donating (-OH) and electron-withdrawing (halogens, ester) groups. For an SNAr reaction to proceed, a nucleophile would attack the carbon bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is key to the reaction's feasibility and is enhanced by electron-withdrawing groups positioned ortho or para to the site of attack. libretexts.org

The potential leaving groups on this molecule are the bromide and fluoride (B91410) ions. In SNAr reactions, the typical leaving group trend seen in SN2 reactions is inverted. The rate-determining step is the nucleophilic attack, which is accelerated by a more electrophilic carbon. Due to fluorine's high electronegativity, the C-F bond is highly polarized, making the carbon atom more electrophilic and thus more susceptible to attack. libretexts.orgstackexchange.com Consequently, the reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I. wikipedia.org

However, for the SNAr reaction to be efficient, strong electron-withdrawing groups (like -NO₂) are typically required ortho or para to the leaving group to stabilize the Meisenheimer complex. libretexts.org In this compound, the deactivating ester group is not ideally positioned to stabilize an attack at either the C2 (bromo) or C3 (fluoro) positions. Therefore, SNAr reactions on this substrate are expected to be slow. If a reaction were forced, substitution of the fluorine at C3 might be kinetically favored over the bromine at C2, assuming the reaction follows the addition-elimination mechanism.

The phenolic hydroxyl group itself is generally a very poor leaving group in nucleophilic substitution reactions. libretexts.org

Ester Hydrolysis and Transesterification Pathways and Kinetics

The methyl ester functional group is susceptible to hydrolysis, which can be catalyzed by either acid or base, to yield the corresponding carboxylic acid (2-bromo-3-fluoro-4-hydroxybenzoic acid) and methanol (B129727).

Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic acyl substitution. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion, which is then protonated, yields the carboxylate salt. The reaction is effectively irreversible due to the final deprotonation of the carboxylic acid by the base.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. uomustansiriyah.edu.iq A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfers, methanol is eliminated as a leaving group. This reaction is an equilibrium process.

The kinetics of ester hydrolysis are influenced by both electronic and steric factors. The presence of electron-withdrawing groups (like bromine and fluorine) on the aromatic ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack. Conversely, the substituent at the ortho position (bromine) can introduce steric hindrance, which may slow down the reaction by impeding the approach of the nucleophile to the carbonyl center.

Transesterification is a related reaction where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, typically in the presence of an acid or base catalyst. ucla.edugoogle.com For example, reacting this compound with an excess of ethanol (B145695) and an acid catalyst would lead to the formation of ethyl 2-bromo-3-fluoro-4-hydroxybenzoate and methanol. ucla.edu The reaction is an equilibrium, and using a large excess of the new alcohol can drive it to completion. ucla.edu

ReactionConditionsProducts
HydrolysisAcid (e.g., H₂SO₄), Water2-bromo-3-fluoro-4-hydroxybenzoic acid, Methanol
SaponificationBase (e.g., NaOH), WaterSodium 2-bromo-3-fluoro-4-hydroxybenzoate, Methanol
TransesterificationAlcohol (R-OH), Acid or Base CatalystAlkyl 2-bromo-3-fluoro-4-hydroxybenzoate, Methanol

Reactivity of the Phenolic Hydroxyl Group: Alkylation, Acylation, and Condensation Reactions

The phenolic hydroxyl group is a key reactive site, capable of participating in several important transformations.

Alkylation: The hydroxyl group can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and can react with alkyl halides in a Williamson ether synthesis to form an ether. Due to the presence of multiple potential reaction sites, selectivity can be a challenge. However, O-alkylation is generally favored over C-alkylation of the ring under these conditions.

Acylation: The hydroxyl group can be acylated to form a phenolic ester. This is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640). The reaction can be performed under basic conditions (Schotten-Baumann reaction) or with an acid catalyst. O-acylation is generally kinetically favored over C-acylation (a Friedel-Crafts type reaction). Recent methods have explored the use of organic salts as acylating reagents, activated by reagents like diethylaminosulfur trifluoride (DAST). rsc.org The synthesis of hindered phenolic esters is an area of active research. mdpi.com

Condensation Reactions: The phenolic hydroxyl group can participate in condensation reactions. For example, it can react with formaldehyde (B43269) under basic conditions to form hydroxymethylphenols, which can then polymerize to form phenolic resins (related to Bakelite). The specific substitution pattern on this compound, particularly the available C5 position ortho to the hydroxyl, would influence the structure of any resulting polymer.

Radical Reactions and Reductive Pathways of Aromatic Halides

Aryl halides can undergo reactions involving aryl radical intermediates. nih.govasiaresearchnews.com These radicals can be generated through several methods, including photochemical cleavage of the carbon-halogen bond or by single-electron reduction from a catalyst. rsc.orgrsc.orgresearchgate.net

Reductive Dehalogenation: A common radical pathway is reductive dehalogenation, where a carbon-halogen bond is replaced by a carbon-hydrogen bond. The ease of cleavage of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl > C-F, reflecting the bond dissociation energies. Therefore, the C-Br bond in this compound would be cleaved preferentially over the much stronger C-F bond. This transformation can be achieved using various reagents, such as tributyltin hydride (n-Bu₃SnH) with a radical initiator like AIBN, or through modern photoredox catalysis. nih.gov Photochemical methods, using visible light and a suitable photocatalyst, can generate aryl radicals from aryl halides under mild conditions. rsc.orgnih.gov

The generated aryl radical is a highly reactive intermediate that abstracts a hydrogen atom from a donor molecule (like the tin hydride or a solvent) to complete the reduction.

Other Radical Reactions: Once formed, the aryl radical can participate in other reactions besides hydrogen abstraction. It can be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. For example, it can add to alkenes or be used in cross-coupling reactions.

Mechanistic Investigations of Bromine-Fluorine Cooperativity and Steric Effects in Aromatic Reactivity

The presence of both a bromine and a fluorine atom on adjacent carbons (C2 and C3) creates a unique electronic and steric environment that influences the molecule's reactivity.

Steric Effects: The substituents on the ring, particularly the bromine atom at the C2 position ortho to the ester, create steric hindrance. This can impede the approach of reagents to the ester group, potentially slowing down reactions like hydrolysis or transesterification. youtube.com Similarly, any reaction at the C3 position would be sterically influenced by the adjacent bromo and hydroxyl groups. In electrophilic aromatic substitution, attack at a position flanked by two substituents is sterically disfavored. youtube.com The directing effects of multiple substituents must be considered in concert, where activating groups typically have a stronger influence than deactivating groups, and steric hindrance can override electronic preferences. libretexts.orgyoutube.com

Potential Carbocation Rearrangements in Related Reactions

Carbocation rearrangements are common in reactions that proceed through carbocation intermediates, such as Friedel-Crafts alkylations and some SN1 reactions. libretexts.orgquora.comchemistrysteps.com These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, occur to form a more stable carbocation. sciencemadness.orgmasterorganicchemistry.com The stability of carbocations generally follows the order: tertiary > secondary > primary. pressbooks.pub Benzylic and allylic carbocations are particularly stable due to resonance. masterorganicchemistry.comncert.nic.in

While the aromatic ring of this compound itself does not undergo rearrangement, reactions involving this molecule could potentially involve carbocation intermediates in side chains or in the attacking electrophile. For example, in a Friedel-Crafts alkylation using a long-chain alkyl halide, the initially formed carbocation could rearrange to a more stable isomer before attacking the benzoate ring. libretexts.orglibretexts.orgyoutube.com

The stability of a carbocation formed on a carbon adjacent to the substituted ring would be influenced by the electronic effects of the ring's substituents. Halogen substituents are generally considered to be destabilizing to an adjacent carbocation due to their strong inductive electron withdrawal, although this can be partially offset by resonance donation. sciencemadness.org Therefore, the formation of a carbocation at a benzylic position attached to this highly substituted, electron-deficient ring would be less favorable than on a more electron-rich aromatic system.

Derivatization and Functionalization Studies of Methyl 2 Bromo 3 Fluoro 4 Hydroxybenzoate

Modifications at the Hydroxyl Moiety

The phenolic hydroxyl group in methyl 2-bromo-3-fluoro-4-hydroxybenzoate is a key site for a variety of chemical transformations, enabling the introduction of new functional groups and the extension of the molecular scaffold.

The hydroxyl group can be readily converted into ethers and esters through well-established synthetic protocols. Etherification, typically achieved by Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, followed by nucleophilic attack on an alkyl halide. This reaction allows for the introduction of a wide range of alkyl and substituted alkyl chains.

Esterification is another common modification, often carried out by reacting the phenol (B47542) with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction transforms the hydroxyl group into an ester, which can serve as a protecting group or as a handle for further functionalization.

While specific examples of these reactions on this compound are not extensively detailed in publicly available literature, the general reactivity of substituted phenols is well-documented. For instance, the synthesis of methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate from the corresponding benzoic acid involves an esterification step with methanol (B129727) and thionyl chloride, highlighting the feasibility of such transformations on structurally related compounds.

Coupling reactions provide a powerful means to form carbon-oxygen bonds, and the phenolic hydroxyl group of this compound is a suitable nucleophile for such transformations.

The Mitsunobu reaction allows for the conversion of alcohols to a variety of other functional groups, including esters and ethers, under mild conditions. google.com The reaction typically involves an alcohol, a nucleophile (such as a carboxylic acid), a phosphine (B1218219) reagent (like triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate - DEAD). Although specific applications of the Mitsunobu reaction on this compound are not readily found in the literature, its general utility in natural product synthesis and functional group interconversion is well-established. google.com

The Ullmann condensation is a copper-catalyzed reaction that is widely used for the formation of diaryl ethers from an aryl halide and a phenol. nih.govsynquestlabs.com This reaction would involve the coupling of this compound with an aryl halide. The classic Ullmann conditions often require high temperatures, but modern modifications have been developed that proceed under milder conditions with the use of various ligands.

Transformations of the Bromine Atom

The bromine atom on the aromatic ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis.

The Suzuki coupling reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This reaction is highly valued for its tolerance of a wide range of functional groups. The bromine atom of this compound would serve as the electrophilic partner in a Suzuki coupling, allowing for the introduction of various aryl and heteroaryl substituents. While specific data for this substrate is scarce, the Suzuki reaction is widely used for the synthesis of biaryl compounds. bldpharm.com

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.net This reaction would allow for the introduction of an alkynyl group at the bromine position of this compound. The resulting alkynylated products can serve as precursors for a variety of other functional groups and heterocyclic systems.

The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene by coupling an aryl or vinyl halide with an alkene. nih.gov In the context of this compound, the bromine atom would be replaced by a substituted vinyl group. The Heck reaction is a powerful method for the construction of complex olefinic structures.

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the presence of the electron-withdrawing fluorine atom and the ester group on the ring can facilitate this reaction to some extent, particularly with strong nucleophiles under forcing conditions. However, palladium-catalyzed cross-coupling reactions are generally the preferred method for the functionalization of the bromine atom in this substrate.

Reactions at the Ester Group

The methyl ester group of this compound can undergo several common transformations.

Hydrolysis of the ester to the corresponding carboxylic acid can be readily achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. Subsequent acidification yields the carboxylic acid. This transformation is fundamental as the resulting carboxylic acid can participate in a wide range of further reactions, including amide bond formation. A patent for the preparation of 3-bromo-4-fluoro-benzoic acid describes a hydrolysis step, indicating the feasibility of this reaction on similar structures. google.comgoogle.com

Amidation of the ester can be achieved by direct reaction with an amine, although this often requires high temperatures. A more common approach involves the initial hydrolysis of the ester to the carboxylic acid, which is then activated (e.g., as an acid chloride or with a coupling agent like DCC or HATU) and reacted with an amine to form the corresponding amide. This two-step sequence provides a versatile route to a wide array of amide derivatives.

Amidation and Hydrolysis for Carboxylic Acid and Amide Derivatives

The ester functionality of this compound is a prime target for modification. Hydrolysis of the methyl ester leads to the corresponding carboxylic acid, while amidation yields various amide derivatives.

Hydrolysis: The conversion of the methyl ester to a carboxylic acid is typically achieved under basic or acidic conditions. Basic hydrolysis, often employing alkali metal hydroxides like sodium hydroxide or lithium hydroxide in a solvent mixture such as methanol/water, proceeds via a nucleophilic acyl substitution mechanism. The reaction is generally heated to ensure complete conversion. The resulting carboxylate salt is then protonated with a strong acid to yield the final 2-bromo-3-fluoro-4-hydroxybenzoic acid.

Amidation: Direct amidation of the methyl ester can be accomplished by heating with an amine, though this often requires harsh conditions and may result in side reactions. A more common and efficient approach involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting carboxylic acid is then activated using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), followed by the addition of the desired primary or secondary amine to form the corresponding amide. This method allows for the synthesis of a wide range of N-substituted amides under mild conditions.

ReactionReagentsProduct
Hydrolysis1. NaOH, MeOH/H₂O, Heat2. HCl (aq)2-bromo-3-fluoro-4-hydroxybenzoic acid
Amidation1. Hydrolysis to acid2. HATU, Amine, DIPEA, DMF2-bromo-3-fluoro-4-hydroxybenzamide derivatives

Reduction to Alcohol Derivatives

The reduction of the ester group in this compound to a primary alcohol provides another avenue for creating valuable derivatives. This transformation yields (2-bromo-3-fluoro-4-hydroxyphenyl)methanol, a versatile intermediate for further functionalization.

Powerful reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common choice, capable of reducing esters to primary alcohols efficiently. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere. Careful control of the reaction temperature, often starting at 0 °C and gradually warming to room temperature, is necessary to manage the high reactivity of LiAlH₄. An aqueous workup is then performed to quench the excess reagent and liberate the alcohol product.

An alternative, milder reducing agent is sodium borohydride (B1222165) (NaBH₄), although it is generally less reactive towards esters than LiAlH₄. The reduction may require higher temperatures or the use of additives to proceed at a reasonable rate.

Starting MaterialReducing Agent(s)Product
This compoundLithium aluminum hydride (LiAlH₄), THF(2-bromo-3-fluoro-4-hydroxyphenyl)methanol

Regioselective Functionalization of the Aromatic Ring System

The electronic properties of the substituents on the benzene (B151609) ring of this compound dictate the regioselectivity of further aromatic functionalization. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine and fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance from the existing substituents, influences the position of incoming electrophiles.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur at the C5 position, which is para to the strongly activating hydroxyl group and ortho to the bromine atom. The directing effects of the hydroxyl group typically dominate, guiding the electrophile to the most activated and sterically accessible position. For instance, nitration using nitric acid in a sulfuric acid medium would likely yield Methyl 2-bromo-3-fluoro-4-hydroxy-5-nitrobenzoate.

Synthesis of Complex Polycyclic and Heterocyclic Systems from this compound as a Precursor

The multiple functional groups on this compound make it an excellent starting material for the construction of more complex molecular architectures, including polycyclic and heterocyclic systems.

The bromine atom is particularly useful for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. For example, Suzuki, Stille, or Sonogashira couplings can be employed at the C2 position. Reaction of the bromine with an appropriate boronic acid or organotin reagent in the presence of a palladium catalyst can introduce new aryl or vinyl groups.

Furthermore, the hydroxyl group and the adjacent fluorine atom can participate in cyclization reactions to form heterocyclic rings. For instance, reaction with a suitable dielectrophile could lead to the formation of a benzofuran (B130515) or other fused heterocyclic systems. The combination of the hydroxyl group and the bromine atom can also be utilized in intramolecular cyclization reactions to build oxygen-containing heterocycles. These strategies allow for the transformation of the simple benzene ring into more elaborate and medicinally relevant scaffolds.

Reaction TypeKey Functional Groups InvolvedPotential Products
Cross-CouplingBromine (C2)Biaryl or substituted alkene derivatives
Intramolecular CyclizationHydroxyl (C4), Bromine (C2)Fused oxygen-containing heterocyclic systems (e.g., benzofurans)

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Precise Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of Methyl 2-bromo-3-fluoro-4-hydroxybenzoate. The distinct magnetic environments of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within the molecule allow for precise assignment of each atom and differentiation from its potential isomers.

One-Dimensional (¹H, ¹³C, ¹⁹F) NMR Techniques

One-dimensional NMR spectra provide fundamental information regarding the chemical environment, connectivity, and number of magnetically active nuclei in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The aromatic region will be particularly informative for confirming the substitution pattern. The two aromatic protons are expected to appear as doublets due to coupling with each other. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift may vary with concentration and solvent. The methyl protons of the ester group will present as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents. The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in a range characteristic of substituted benzenes, with their specific shifts influenced by the bromo, fluoro, and hydroxyl groups.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum will exhibit a single resonance for the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment created by the adjacent bromo and hydroxyl groups. researchgate.netnih.gov This technique is invaluable for confirming the presence and position of the fluorine substituent on the aromatic ring. icpms.czspectrabase.com

Expected ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound:

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Expected ¹⁹F Chemical Shift (δ, ppm)
C1-C=O-~168-
C2-Br-~115-
C3-F-~155 (d, ¹JCF ≈ 250 Hz)-
C4-OH-~150 (d, ³JCF ≈ 3 Hz)-
C5-H~7.30 (d, J ≈ 8.5 Hz)~120 (d, ³JCF ≈ 5 Hz)-
C6-H~7.00 (d, J ≈ 8.5 Hz)~118 (d, ⁴JCF ≈ 2 Hz)-
OCH₃~3.90 (s)~53-
OH~6.00 (br s)--
F--~-130

Note: The expected chemical shifts and coupling constants (J) are approximate and can vary based on the solvent and experimental conditions. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Methods for Connectivity and Proximity Analysis

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the two aromatic protons would confirm their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons by linking the signals from the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. A NOESY experiment could show a correlation between the fluorine atom and the adjacent hydroxyl proton or the proton on C5, providing further evidence for the substitution pattern.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of the functional groups within the molecule.

Experimental Vibrational Spectra Analysis

The FT-IR and Raman spectra of this compound will exhibit distinct bands corresponding to the various functional groups. The O-H stretching vibration of the hydroxyl group will appear as a broad band in the FT-IR spectrum, typically in the region of 3400-3200 cm⁻¹. The C=O stretching of the ester group will give a strong absorption band around 1720-1700 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. pressbooks.publibretexts.orgyoutube.com The C-O stretching of the ester and phenol (B47542) will be observed in the 1300-1000 cm⁻¹ range. The C-Br and C-F stretching vibrations will be found in the lower frequency region of the spectrum.

Density Functional Theory (DFT) Assisted Vibrational Assignments and Potential Energy Distribution

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies. These calculations, when compared with the experimental FT-IR and Raman spectra, allow for a more precise assignment of the observed vibrational modes. The Potential Energy Distribution (PED) analysis, derived from DFT calculations, can quantify the contribution of each internal coordinate to a particular normal mode of vibration, providing a deeper understanding of the molecular vibrations.

Expected Vibrational Frequencies for this compound:

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch (phenolic)3400-3200 (broad)Weak
C-H stretch (aromatic)3100-3000Moderate
C-H stretch (methyl)2990-2850Strong
C=O stretch (ester)1720-1700Moderate
C=C stretch (aromatic)1600-1450Strong
C-O stretch (ester)1300-1200Moderate
C-O stretch (phenolic)1250-1150Moderate
C-F stretch1100-1000Weak
C-Br stretch700-500Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which provides further structural information.

The HRMS of this compound will provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental formula (C₈H₆BrFO₃). The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 peaks with nearly equal intensity). libretexts.org

Electron ionization (EI) would likely induce fragmentation of the molecule. Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃). docbrown.infoyoutube.com The presence of the hydroxyl group may also lead to the loss of a water molecule under certain conditions. The fragmentation pattern provides valuable clues about the arrangement of the functional groups.

Plausible Fragmentation Pathways in the Mass Spectrum of this compound:

m/z (mass-to-charge ratio) Proposed Fragment Ion Neutral Loss
248/250[C₈H₆BrFO₃]⁺• (Molecular Ion)-
217/219[C₇H₃BrFO₂]⁺•OCH₃
189/191[C₆H₃BrFO]⁺CO
120[C₇H₄O₃]⁺•Br, F
92[C₆H₄O]⁺•CO

Note: The m/z values for bromine-containing fragments are given as a pair representing the two major isotopes, ⁷⁹Br and ⁸¹Br.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

As of the latest literature review, specific single-crystal X-ray diffraction data for this compound, including its crystal system, space group, and unit cell dimensions, has not been reported in publicly available scientific literature. Consequently, a detailed analysis of its crystal structure and specific intermolecular interactions is not possible at this time.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques used to investigate the electronic structure of a molecule. UV-Vis spectroscopy measures the wavelengths of light absorbed by the compound as electrons are promoted to higher energy orbitals, providing insights into the conjugated systems and chromophores present. Fluorescence spectroscopy measures the light emitted as these excited electrons return to the ground state, offering information about the molecule's excited-state properties and potential for luminescence.

A comprehensive search of scientific databases reveals a lack of published experimental UV-Vis absorption and fluorescence spectroscopic data for this compound. Therefore, a detailed discussion of its electronic transitions, absorption maxima (λmax), and emission characteristics remains to be determined.

Table 2: Spectroscopic Properties of this compound

Parameter Value
Solvent Data not available
Absorption Maximum (λmax) Data not available
Molar Absorptivity (ε) Data not available
Emission Maximum (λem) Data not available

Computational Chemistry and Theoretical Investigations of Methyl 2 Bromo 3 Fluoro 4 Hydroxybenzoate

Quantum Chemical Calculations for Optimized Geometries, Conformational Analysis, and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 2-bromo-3-fluoro-4-hydroxybenzoate, these calculations would provide insights into its three-dimensional structure, stability, and the distribution of electrons.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting molecular properties. A DFT study of this compound would typically involve the use of a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The primary outputs of such a study would include the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

Conformational analysis would be essential to identify the most stable arrangement of the atoms, particularly concerning the orientation of the hydroxyl and methoxycarbonyl groups relative to the benzene (B151609) ring. The presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent methoxycarbonyl group would be a key factor in determining the preferred conformation. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), could also be calculated to quantify the effect of the substituents on the aromatic character of the benzene ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted Value
Bond Lengths (Å)
C-BrData not available
C-FData not available
C-O (hydroxyl)Data not available
C=O (carbonyl)Data not available
Bond Angles (°) **
C-C-BrData not available
C-C-FData not available
C-C-O (hydroxyl)Data not available
Dihedral Angles (°) **
O-C-C-C (ring)Data not available
C-C-O-C (ester)Data not available

Note: The data in this table is hypothetical and serves as an example of what would be generated from a DFT study. No published data is currently available.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic properties compared to DFT, albeit at a greater computational cost. These methods would be invaluable for refining the understanding of the electronic structure and for investigating potential reaction pathways. For instance, ab initio calculations could provide highly accurate predictions of ionization potential and electron affinity. They would also be instrumental in mapping the potential energy surface for reactions such as electrophilic aromatic substitution or nucleophilic attack, identifying transition states and calculating activation energies.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Reaction Site Preference

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, FMO analysis would help to predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO would indicate the regions most susceptible to attack by electrophiles, while the LUMO distribution would highlight the sites prone to attack by nucleophiles.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

ParameterPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: The data in this table is hypothetical. Specific FMO analysis for this compound has not been published.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification and Intermolecular Interaction Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. wikipedia.org It is a valuable tool for identifying reactive sites and predicting intermolecular interactions. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the ester group and the hydroxyl oxygen, making these sites attractive for electrophiles. The hydrogen atom of the hydroxyl group would be expected to exhibit a positive potential, indicating its role as a hydrogen bond donor.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR/Raman Frequencies, UV-Vis Absorption)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions would be invaluable for the structural elucidation of this compound and for assigning the signals in its experimental NMR spectra.

IR/Raman Frequencies: The calculation of vibrational frequencies using DFT can predict the positions of absorption bands in the infrared (IR) and Raman spectra. This information is crucial for identifying the functional groups present in the molecule and for understanding its vibrational modes.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. This would provide insights into the electronic structure and the chromophores present in the molecule.

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in solution. An MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and then simulating the movements of all atoms over time.

This approach would allow for the exploration of the conformational landscape of the molecule in a more realistic environment, taking into account the effects of solvent interactions. MD simulations could also be used to study the dynamics of intermolecular hydrogen bonding and to predict various macroscopic properties, such as the diffusion coefficient and radial distribution functions.

Non-Linear Optical (NLO) Property Theoretical Investigations and Structure-Property Relationships

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. icm.edu.pl Theoretical investigations, primarily using Density Functional Theory (DFT), are crucial for predicting and understanding the NLO response of a molecule before its synthesis and experimental characterization. nih.gov The NLO response is fundamentally linked to the molecular structure, particularly the arrangement of electron-donating and electron-withdrawing groups, and the extent of π-conjugation.

For a molecule like this compound, the NLO properties are determined by the interplay of its various substituents on the benzene ring. The key parameters that quantify the NLO response at the molecular level are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). physchemres.org

Structure-Property Relationships:

Bromo Group: The presence of a bromine atom is known to significantly enhance the NLO properties of organic molecules. rsc.org Studies on various bromo-substituted organic conjugated compounds have shown that the bromo group can markedly improve the molecular first-order hyperpolarizability (β). rsc.orgresearchgate.net This is attributed to its ability to facilitate charge transfer and reduce dipole-dipole interactions, which can favor acentric crystal structures necessary for a second-harmonic generation (SHG) effect. rsc.org Furthermore, bromo-substitution has been observed to improve the transparency and thermal stability of NLO materials. rsc.org

Fluoro Group: The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, which in turn affects the NLO properties. Its effect is often considered in conjunction with other substituents.

Hydroxyl Group: The hydroxyl (-OH) group is a strong electron-donating group. In NLO chromophores, electron-donating groups are crucial for creating the necessary charge asymmetry, which is a key factor for a high hyperpolarizability.

Methyl Ester Group: The methyl ester (-COOCH₃) group acts as an electron-withdrawing group. The combination of electron-donating (hydroxyl) and electron-withdrawing (methyl ester) groups on the aromatic ring can create a "push-pull" system, which is a well-established strategy for designing molecules with large NLO responses.

Theoretical calculations on similar molecules often involve optimizing the molecular geometry and then computing the NLO parameters at a specific level of theory, such as B3LYP with a suitable basis set. icm.edu.pl The calculated hyperpolarizability values would provide insight into the potential of this compound as an NLO material.

Table 1: Expected Influence of Substituents on the NLO Properties of this compound

SubstituentExpected Effect on Hyperpolarizability (β)Rationale
Bromo (-Br) EnhancementImproves charge transfer, reduces dipole-dipole interactions. rsc.org
Fluoro (-F) Moderate InfluenceHigh electronegativity alters electronic distribution.
Hydroxyl (-OH) EnhancementStrong electron-donating group, promotes charge asymmetry.
Methyl Ester (-COOCH₃) EnhancementElectron-withdrawing group, creates a "push-pull" system with the hydroxyl group.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Principles of Related Halogenated Benzoates

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov These models are valuable for predicting the activity of new compounds, thereby guiding the synthesis of molecules with desired properties and reducing the need for extensive experimental testing. nih.gov

A QSAR model is typically represented by a mathematical equation:

Activity = f (Physicochemical Properties and/or Structural Descriptors)

For halogenated benzoates, QSAR studies can elucidate the influence of the type and position of halogen substituents on a particular activity. The descriptors used in these models can be steric (e.g., molar refractivity), electronic (e.g., Hammett constants), or hydrophobic (e.g., logP).

A study on the toxicity of substituted benzoic acids to various aquatic organisms provides a relevant example of QSAR applied to halogenated benzoates. nih.gov The study found that the toxicity of halogenated benzoic acids decreased in the order of bromo > chloro > fluoro. nih.gov This indicates that the nature of the halogen atom significantly influences the biological activity.

Key Findings from QSAR Studies on Related Compounds:

Influence of Halogen Type: In a QSAR study on the toxicity of benzoic acids to Vibrio fischeri and Daphnia, the toxicity was found to follow the order: bromo > chloro > fluoro ≈ amino. nih.gov This suggests that the larger and more polarizable bromine atom leads to greater toxicity compared to chlorine and fluorine.

Role of Ionization: The same study indicated that the toxicity of benzoic acids to Daphnia decreased with increasing pH, suggesting that the non-ionized form of the acid plays a more significant role in toxicity. nih.gov This highlights the importance of descriptors like pKa in the QSAR models.

Stimulation of Microbial Dechlorination: In a different study, certain halogenated benzoates were found to stimulate the microbial dechlorination of polychlorinated biphenyls (PCBs). dss.go.th Notably, several brominated and iodinated benzoates were effective, while fluorinated and chlorinated benzoates were not. dss.go.th This again underscores the differential biological effects of various halogen substituents. For instance, 4-bromobenzoate (B14158574) and 2,5-dibromobenzoate were among the effective primers for PCB dechlorination. dss.go.th

Table 2: Example of QSAR Data for the Toxicity of Halogenated Benzoic Acids to Vibrio fischeri

Compoundlog(1/EC₅₀)logPpKa
Benzoic Acid2.501.874.20
4-Fluorobenzoic Acid2.651.994.14
4-Chlorobenzoic Acid3.112.653.98
4-Bromobenzoic Acid3.252.803.97
4-Iodobenzoic Acid3.333.253.93
Data adapted from a study on the toxicity of benzoic acids. nih.gov Higher log(1/EC₅₀) indicates higher toxicity.

The development of a robust QSAR model involves several steps, including data set selection, calculation of molecular descriptors, model building using statistical methods like multiple linear regression (MLR), and rigorous validation of the model's predictive power. mdpi.com For a compound like this compound, a QSAR model could potentially predict its biological activity based on the contributions of its bromo, fluoro, hydroxyl, and methyl ester groups.

Applications of Methyl 2 Bromo 3 Fluoro 4 Hydroxybenzoate in Chemical Synthesis and Advanced Materials

Utilization as a Versatile Synthetic Building Block for Complex Organic Molecules

The strategic placement of bromo, fluoro, and hydroxyl groups on the benzene (B151609) ring of Methyl 2-bromo-3-fluoro-4-hydroxybenzoate makes it a valuable precursor in the synthesis of more complex organic molecules. Halogenated benzoates are frequently employed as starting materials in the construction of polysubstituted aromatic systems, which are core structures in many pharmaceuticals and biologically active compounds. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. The hydroxyl and methyl ester groups offer sites for etherification, esterification, or amidation reactions, further increasing the molecular complexity.

For instance, related methyl 3-hydroxybenzoate derivatives are recognized as important starting materials for the synthesis of a variety of broad-spectrum antimicrobials. slideshare.netgoogle.com This highlights the general utility of this class of compounds in medicinal chemistry. The synthesis of complex molecules often relies on the sequential and regioselective functionalization of simpler building blocks, a role for which this compound is well-suited.

Precursor in the Synthesis of Specialty Chemicals and Agrochemical Intermediates

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often involves the synthesis of novel substituted aromatic compounds. Halogenated benzoic acids and their esters are known intermediates in this industry. For example, 3-bromo-4-fluorobenzoic acid, a related compound, is used in the preparation of 3-phenoxy-4-fluoro-benzyl alcohol, which is a known intermediate for insecticides. google.com This suggests that this compound could serve a similar role as a precursor to new agrochemical candidates. The presence of the additional hydroxyl group could be leveraged to introduce further diversity and potentially fine-tune the biological activity of the final products.

Furthermore, benzoxaborole compounds, which have applications in agriculture for controlling pathogenic infections, can be synthesized from brominated and chlorinated benzoate (B1203000) derivatives. google.com This points to another potential application of this compound as a starting material for novel agrochemical agents.

Role in the Development of Functional Organic Materials (e.g., Liquid Crystals, Polymers with Tuned Properties)

The unique electronic properties conferred by the fluorine and bromine substituents make this compound an interesting candidate for the synthesis of functional organic materials. In the field of liquid crystals, for example, the introduction of lateral fluoro-substituents into aromatic cores is a known strategy to modify the mesomorphic properties and dielectric anisotropy of the resulting materials. nih.gov The synthesis of liquid crystals often involves the esterification of substituted benzoic acids with other aromatic cores.

Similarly, in polymer chemistry, halogenated phenolic compounds can be used as monomers or modifying agents to create polymers with specific properties, such as enhanced thermal stability, flame retardancy, or specific optical properties. Research on the synthesis and copolymerization of bromo, chloro, and fluoro ring-substituted phenylcyanoacrylates with styrene (B11656) demonstrates the utility of such halogenated monomers in creating novel polymers. vwr.com While direct polymerization of this compound has not been extensively reported, its structure suggests it could be a valuable monomer for creating functional polyesters or polyethers.

Intermediacy in the Synthesis of Research Probes and Chemical Reagents

The development of chemical probes, such as fluorescent labels and affinity reagents, is crucial for studying biological systems. The synthesis of these probes often starts from functionalized aromatic scaffolds. The reactive sites on this compound could be used to attach fluorophores, affinity tags, or reactive groups. For example, the hydroxyl group could be used to link the molecule to a solid support for use in solid-phase synthesis or to create an affinity matrix. The bromine atom could be converted to other functional groups, or used in coupling reactions to attach the probe to a biomolecule of interest.

Strategies for Asymmetric Synthesis Utilizing this compound as a Chiral Precursor or Auxiliary

Asymmetric synthesis, the selective synthesis of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. nih.gov Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a diastereoselective reaction, after which they are removed. Given that a related compound, Methyl-3-bromo-4-hydroxybenzoate, is used as a chiral auxiliary in asymmetric synthesis, it is plausible that this compound could be similarly employed. slideshare.net

The general principle involves reacting the chiral auxiliary with an achiral substrate to form a chiral intermediate. This intermediate then undergoes a diastereoselective reaction, and subsequent removal of the auxiliary yields the desired enantiomerically enriched product. While specific applications of this compound in this context are not yet widely documented, its structure contains the necessary functional groups to be investigated for such a role. The development of new chiral auxiliaries is an active area of research, and this compound represents a potential candidate.

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